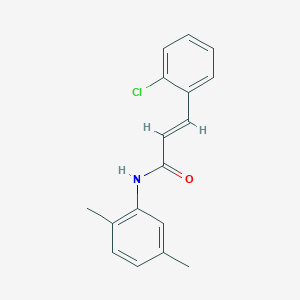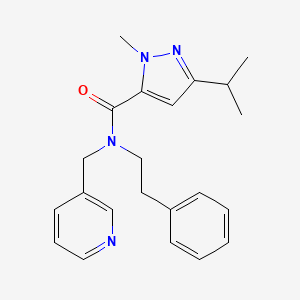
3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis methods for related compounds often involve nucleophilic substitution and carbanion reactions, optimized to yield high purity and efficiency. For instance, the synthesis of 1-(N, N-dimethyl) amine-2-(o-chlorobenzoyl)-methyl acrylate, an important intermediate for anticancer drugs, demonstrates the typical approach to creating complex acrylamides and related molecules, with optimized conditions leading to significant yields (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).
Molecular Structure Analysis
The molecular structures of compounds similar to 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)acrylamide have been analyzed through methods like Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM). These analyses provide deep insights into the non-covalent interactions, bond paths, and molecular geometries essential for understanding reactivity and properties. A study on 3-(2, 6-dichlorophenyl)-acrylamide and its dimer showcases this approach, revealing intricate details of molecular interactions and spectroscopic data (Shukla, Chaudhary, & Pandey, 2020).
Chemical Reactions and Properties
The chemical behavior of acrylamide derivatives is influenced by their functional groups, which can participate in a variety of reactions, including polymerization and coupling reactions. Studies on similar compounds highlight the reactivity towards forming polymers with specific characteristics, influenced by the nature of substituents and reaction conditions. For example, the synthesis and characterization of homopolymers and copolymers from 3,5-dimethylphenyl methacrylate offer insights into the polymerization behavior and resultant properties of such molecules (Vijayanand, Radhakrishnan, Prasath, & Nanjundan, 2002).
Physical Properties Analysis
The physical properties, including solubility, thermal stability, and glass transition temperatures of acrylamide derivatives, are crucial for their practical applications. These properties are determined by the compound's molecular structure and can be significantly varied through copolymerization with other monomers, as shown in studies of dimethylphenyl acrylate polymers. These analyses provide essential data for material science applications and the design of functional materials (Vijayanand, Arunprasath, Balaji, & Nanjundan, 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity ratios and functional group behavior, of acrylamide derivatives, are integral to understanding their interactions and the potential for chemical modifications. The study of copolymers involving 3,5-dimethylphenyl methacrylate, for example, sheds light on the reactivity ratios and chemical behavior of such systems, offering insights into the synthesis and design of novel materials with tailored properties (Vijayanand, Penlidis, Radhakrishnan, & Nanjundan, 2002).
Wissenschaftliche Forschungsanwendungen
Polymer Science and Biochemistry Applications
Film Detection in Polyacrylamide Gels : A method for detecting tritium-labelled proteins and nucleic acids in polyacrylamide gels using scintillation autography was developed. This technique is significant for the analysis of acrylamide-based polymers in biochemical assays (Bonner & Laskey, 1974).
Controlled Polymerization : Research on controlled polymerization of (meth)acrylamides by atom transfer radical polymerization (ATRP) has been conducted to achieve linear molecular weight increase with low polydispersity, demonstrating the utility of acrylamide derivatives in creating well-defined polymer structures (Teodorescu & Matyjaszewski, 2000).
Toxicology and Environmental Health
Cytotoxicity and Apoptosis : Studies have shown that acrylamide can induce cytotoxicity and apoptosis in cell lines, such as NIH/3T3 fibroblast cells, through mechanisms involving oxidative stress and DNA damage. This highlights the importance of understanding the biological effects of acrylamide derivatives for safety assessments (Sahinturk et al., 2018).
Neurotoxicity and Neuroprotection : Acrylamide's neurotoxic effects and potential protective measures against such toxicity have been studied. For example, chrysin, a natural compound, has been found to mitigate acrylamide-induced neurotoxicity in both in vitro and in vivo models, suggesting avenues for protective strategies against acrylamide-related neurotoxic effects (Mehri et al., 2014).
Chemical Synthesis and Analysis
- Synthesis and Spectral Analysis : Research on the synthesis and analysis of acrylamide derivatives, including molecular docking and density functional theory (DFT) studies, provides insights into the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry and material science (Shukla et al., 2020).
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-7-8-13(2)16(11-12)19-17(20)10-9-14-5-3-4-6-15(14)18/h3-11H,1-2H3,(H,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPBGJQXAQZXAA-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5587625.png)
![({5-[1-(1-benzofuran-5-ylmethyl)piperidin-4-yl]-4-cyclopropyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5587627.png)
![4-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5587632.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5587638.png)

![2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5587666.png)
![2,2-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5587674.png)
![7-ethyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5587691.png)


![N-(5-chloro-2-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5587713.png)
![4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B5587715.png)
